molecular formula C15H16N2O3S B359596 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide CAS No. 27022-64-6

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B359596
CAS No.: 27022-64-6
M. Wt: 304.4g/mol
InChI Key: AQCMBTCAMDCXQW-UHFFFAOYSA-N
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Description

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Known for its analgesic activity.

    N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide: Exhibits antimicrobial properties.

    N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide: Used in anticancer research.

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activities. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other similar compounds .

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCMBTCAMDCXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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